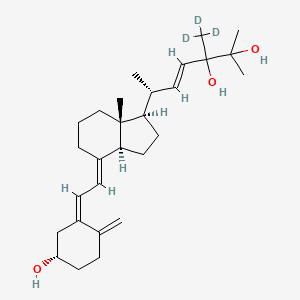
Propafenone Dimer Impurity-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propafenone Dimer Impurity-d10 is a deuterated impurity of Propafenone, a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. This compound is primarily used in research and analytical studies to ensure the quality and efficacy of Propafenone formulations .
准备方法
The synthesis of Propafenone Dimer Impurity-d10 involves the incorporation of deuterium atoms into the molecular structure of Propafenone Dimer. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Dimerization: Formation of the dimer structure through specific reaction conditions.
Purification: Isolation and purification of the final product to achieve the desired purity and isotopic enrichment
Industrial production methods may involve large-scale deuteration and dimerization processes, utilizing specialized equipment and reagents to ensure high yield and purity.
化学反应分析
Propafenone Dimer Impurity-d10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Propafenone Dimer Impurity-d10 is widely used in scientific research for:
Analytical Chemistry: As a reference standard in the analysis of Propafenone formulations to ensure quality control.
Pharmacokinetics: Studying the metabolic pathways and degradation products of Propafenone.
Toxicology: Assessing the potential toxic effects of impurities in pharmaceutical formulations.
Isotope Labeling Studies: Investigating the behavior of deuterated compounds in biological systems
作用机制
The mechanism of action of Propafenone Dimer Impurity-d10 is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and decreasing conduction velocity .
相似化合物的比较
Propafenone Dimer Impurity-d10 can be compared with other impurities and analogs of Propafenone, such as:
Propafenone Glycerol Dimer: Another dimer impurity with a glycerol moiety.
N-Despropyl Propafenone: A metabolite of Propafenone with a different side chain.
Propafenone N-Formyl Impurity: An impurity with a formyl group attached.
The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in isotope labeling studies and analytical applications.
属性
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-QKCORRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858339 |
Source


|
| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-27-4 |
Source


|
| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


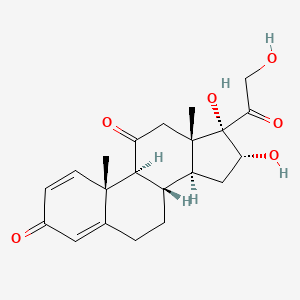
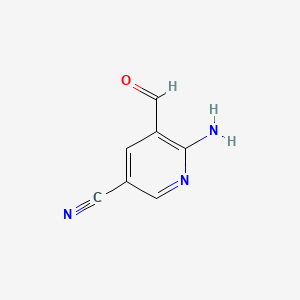
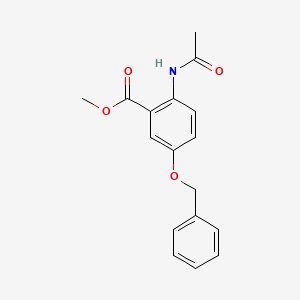
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)

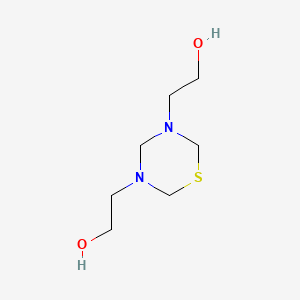
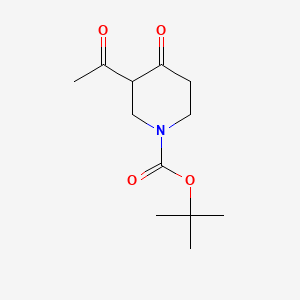
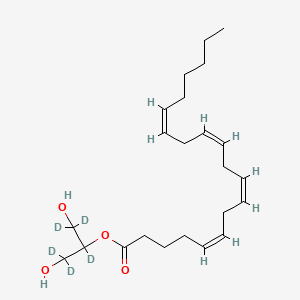
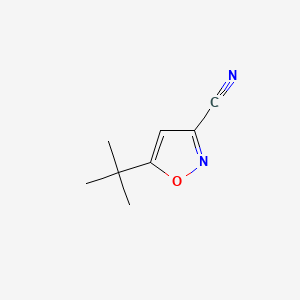
![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)
